molecular formula C15H22N2O B5781724 N-benzyl-2-(4-methylpiperidin-1-yl)acetamide CAS No. 42175-96-2

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B5781724
CAS No.: 42175-96-2
M. Wt: 246.35 g/mol
InChI Key: GLSNJLAAGXXXBT-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide (CID 972703) is a small organic molecule with the molecular formula C₁₅H₂₂N₂O and a molecular weight of 246.36 g/mol. Its structure comprises a benzyl group attached to an acetamide moiety, which is further linked to a 4-methylpiperidine ring. Key physicochemical properties include a predicted collision cross-section (CCS) of 160.5 Ų for the [M+H]+ adduct, indicative of moderate molecular volume and polarity . The compound’s SMILES string (CC1CCN(CC1)CC(=O)NCC2=CC=CC=C2) and InChIKey (GLSNJLAAGXXXBT-UHFFFAOYSA-N) confirm its stereochemical configuration and facilitate structural comparisons with analogs .

Properties

IUPAC Name

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-13-7-9-17(10-8-13)12-15(18)16-11-14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSNJLAAGXXXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00194998
Record name 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42175-96-2
Record name 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042175962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetamide, 4-methyl-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00194998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-methylpiperidin-1-yl)acetamide typically involves the reaction of benzylamine with 4-methylpiperidine and acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be summarized as follows:

    Benzylamine: reacts with in the presence of .

  • The reaction mixture is heated to a specific temperature to promote the formation of this compound.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Core Structural Variations

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide belongs to a broader class of N-benzyl acetamide derivatives. Its piperidine core distinguishes it from analogs with alternative cyclic amines or heterocycles:

  • Tetrahydroisoquinoline Derivatives: Compounds such as N-benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide () feature a fused bicyclic tetrahydroisoquinoline scaffold. This structure enhances rigidity and may improve receptor binding affinity but reduces metabolic stability compared to the monocyclic piperidine in the target compound .
  • Piperazine Derivatives: N-Benzyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide () replaces the piperidine with a piperazine ring, introducing an additional nitrogen atom.
  • Heterocyclic Derivatives : Compounds like N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide () incorporate a thiazole ring, introducing sulfur and chlorine atoms. These groups enhance electronegativity and may confer distinct biological activities (e.g., antimicrobial) but increase molecular weight (280.77 g/mol) .

Substituent Effects

Substituents on the aromatic or amine moieties significantly influence physicochemical and pharmacological profiles:

  • Aromatic Substituents: The benzyl group in the target compound is unsubstituted, whereas analogs such as N-benzyl-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide () feature chlorophenoxy and pyridyl groups. These substituents increase lipophilicity (logP) and may enhance membrane permeability but reduce aqueous solubility .
  • Amine Substituents: In N-(1-benzyl-4-piperidyl)-2-(2-methoxyphenyl)acetamide (), a methoxyphenyl group replaces the 4-methylpiperidine.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological Activity
This compound C₁₅H₂₂N₂O 246.36 4-methylpiperidine, unsubstituted benzyl Not reported
Benznidazole () C₁₂H₁₂N₄O₃ 260.25 Nitroimidazole core Antiparasitic
Compound 20 () C₃₇H₄₃N₃O₅ 621.76 Tetrahydroisoquinoline, dimethoxy OX1R antagonist (24% yield)
N-benzyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide () C₁₈H₂₀N₄O 308.38 Pyridinylpiperazine Not reported

Biological Activity

N-benzyl-2-(4-methylpiperidin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C17H24N2O
  • Molecular Weight : 288.39 g/mol
  • IUPAC Name : this compound

The compound features a benzyl group, a piperidine ring, and an acetamide moiety, which contribute to its pharmacological properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

Key Findings :

  • Cell Proliferation Inhibition : The compound showed dose-dependent inhibition of cell growth in A375 melanoma cells, with IC50 values indicating effective concentrations around 10 µM .
  • Apoptosis Induction : Treatment with this compound resulted in increased apoptosis rates in cancer cells, as evidenced by flow cytometry analyses showing a rise from 5% to over 60% apoptotic cells within 48 hours of treatment .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in treated cells, which is crucial for halting cancer cell proliferation .
  • Inhibition of Metastatic Pathways : It has been shown to inhibit the PI3K/NF-kB signaling pathway, which plays a vital role in cancer cell migration and invasion .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Cell ProliferationIC50 ~ 10 µM in A375 melanoma cells
Apoptosis RateIncreased from 5% to over 60% after 48 hours
Cell Cycle ArrestInduces G2/M phase arrest
Metastasis InhibitionInhibits PI3K/NF-kB pathway

Case Studies

In one notable case study involving animal models, this compound demonstrated significant antitumor effects. Tumor xenografts established in nude mice showed reduced tumor growth when treated with the compound at doses ranging from 10 to 20 mg/kg daily . The study highlighted its potential as a therapeutic agent for melanoma.

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